4-Methoxycyclohexanamine hydrochloride
CAS No.: 5460-27-5
Cat. No.: VC8469225
Molecular Formula: C7H16ClNO
Molecular Weight: 165.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5460-27-5 |
---|---|
Molecular Formula | C7H16ClNO |
Molecular Weight | 165.66 g/mol |
IUPAC Name | 4-methoxycyclohexan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C7H15NO.ClH/c1-9-7-4-2-6(8)3-5-7;/h6-7H,2-5,8H2,1H3;1H |
Standard InChI Key | DUVKXMNYICFZCS-UHFFFAOYSA-N |
SMILES | COC1CCC(CC1)N.Cl |
Canonical SMILES | COC1CCC(CC1)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
4-Methylcyclohexylamine hydrochloride is an organic ammonium salt with the molecular formula C₇H₁₆ClN and a molar mass of 149.66 g/mol . The compound exists as a mixture of cis and trans isomers, with the trans isomer being pharmacologically significant. Key identifiers include:
Property | Value |
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CAS Registry Number | 100959-19-1 |
IUPAC Name | 4-methylcyclohexan-1-amine hydrochloride |
SMILES Notation | Cl.CC1CCC(N)CC1 |
InChI Key | GIRKJSRZELQHDX-UHFFFAOYSA-N |
PubChem CID | 12714125 |
The hydrochloride salt enhances stability and solubility, making it preferable for industrial applications .
Synthesis and Industrial Production
Catalytic Hydrogenation Methods
The synthesis of trans-4-methylcyclohexylamine, the precursor to the hydrochloride salt, typically involves hydrogenation of 4-methylcyclohexanol or p-cresol derivatives. A patented method uses supported ruthenium catalysts with alkali metal promoters (e.g., lithium metaborate) to achieve high trans-isomer selectivity (>98%) . For example:
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Hydrogenation: p-Cresol reacts with hydrogen under Ru/C catalysis at 50°C, yielding a cis-trans amine mixture.
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Isomer Separation: The mixture is acidified with HCl, crystallized in isobutanol/acetone, and filtered to isolate trans-4-methylcyclohexylamine hydrochloride .
Patent-Based Optimizations
CZ2005230A3 describes a process where benzylamine intermediates are eliminated via carboraffin treatment, achieving 92–98.5% purity . Critical steps include:
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Refluxing with concentrated HCl for 5 hours to form the hydrochloride.
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Solvent Extraction: Ether and dichloromethane remove impurities, followed by fractional distillation .
Physicochemical Properties
Thermal and Solubility Data
Property | Value |
---|---|
Melting Point | ~224°C |
Purity | ≥98% (HPLC) |
Solubility | Soluble in ethanol, water; insoluble in ether |
The trans isomer’s higher melting point (224°C vs. cis isomer’s 150–153°C) facilitates purification .
Stereochemical Analysis
Gas chromatography (GC) reveals a trans-cis ratio of 98.3:1.7 in optimized batches, underscoring the efficacy of crystallization-based separation .
Pharmaceutical Applications
Role in Glimepiride Synthesis
Trans-4-methylcyclohexylamine hydrochloride is a key intermediate in producing glimepiride, a sulfonylurea antidiabetic drug. The amine reacts with triphosgene to form trans-1-isocyanato-4-methylcyclohexane, which couples with glimepiride’s core structure .
Process Advantages
Industrial-Scale Separation Techniques
Crystallization Protocols
Cis-trans separation employs mixed solvents like isobutanol/acetone (1:5 ratio) at 15°C, yielding 47g of trans-isomer hydrochloride per 80g starting material .
Recycling Mechanisms
Residual cis-isomer hydrochloride undergoes neutralization (NaOH) and re-enters the hydrogenation loop, minimizing waste .
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